molecular formula C7H7F3N2O B11714114 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone

Cat. No.: B11714114
M. Wt: 192.14 g/mol
InChI Key: GLUFHXFYZLJNBP-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone is an organic compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate ketone or aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and pyrazole ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone is unique due to its specific trifluoroethyl substitution pattern and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C7H7F3N2O/c1-5(13)6-2-3-12(11-6)4-7(8,9)10/h2-3H,4H2,1H3

InChI Key

GLUFHXFYZLJNBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

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